molecular formula C16H23NO2 B12940528 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde CAS No. 915922-72-4

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde

Cat. No.: B12940528
CAS No.: 915922-72-4
M. Wt: 261.36 g/mol
InChI Key: NFZNCLYYQZNOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a propoxy linker at the 2-position of the benzaldehyde ring, which is further connected to a 3-methylpiperidin-1-yl group. This compound is characterized by:

  • Propoxy chain: A three-carbon spacer (O-CH2CH2CH2-) that enhances conformational flexibility.
  • 3-Methylpiperidin-1-yl group: A six-membered amine ring with a methyl substituent at the 3-position, influencing steric and electronic properties.

Its structure allows for modulation of lipophilicity, solubility, and steric bulk through modifications to the benzaldehyde ring, piperidine substituents, or propoxy chain .

Properties

CAS No.

915922-72-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C16H23NO2/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18/h2-3,7-8,13-14H,4-6,9-12H2,1H3

InChI Key

NFZNCLYYQZNOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde typically involves the following steps:

    Formation of 3-(3-Methylpiperidin-1-yl)propanol: This intermediate can be synthesized by reacting 3-methylpiperidine with propylene oxide under basic conditions.

    Etherification: The 3-(3-Methylpiperidin-1-yl)propanol is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid.

    Reduction: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of benzaldehyde derivatives with biological systems.

    Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the benzaldehyde group can participate in various chemical reactions within the biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are structurally analogous to 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde, differing in substituents or core structure:

Compound Name Core Structure Benzaldehyde Substituents Piperidine Substituents Propoxy Chain Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzaldehyde None at position 3 3-Methyl 3-propoxy C16H21NO3 275.34 Increased lipophilicity due to methyl group on piperidine
3-methoxy-2-[3-(piperidin-1-yl)propoxy]benzaldehyde Benzaldehyde 3-Methoxy None 3-propoxy C16H21NO4 291.34 Higher polarity from methoxy group; reduced steric hindrance
(E)-2-(4-(Dimethylamino)benzylidene)-7-(3-(piperidin-1-yl)propoxy)-1-tetralone Tetralone Tetralone fused with benzylidene None 3-propoxy C29H36N2O3 460.61 Extended conjugation; potential for photophysical applications

Key Comparison Points:

Substituent Effects :

  • Target compound : The 3-methylpiperidine group enhances lipophilicity (logP ≈ 2.1, estimated) compared to the unmethylated piperidine in ’s compound (logP ≈ 1.7). This difference impacts membrane permeability and solubility .
  • 3-Methoxy analog : The methoxy group at position 3 increases polarity, improving water solubility but reducing passive diffusion across biological membranes .

Synthetic Pathways: The target compound may be synthesized via alkylation of 2-hydroxybenzaldehyde with 3-(3-methylpiperidin-1-yl)propyl bromide, followed by oxidation. This contrasts with ’s method, which employs a condensation reaction between aldehydes and ketones in basic ethanol .

Conformational Flexibility :

  • The propoxy chain in all compounds introduces flexibility, allowing the piperidine group to adopt multiple orientations. However, steric hindrance from the 3-methyl group in the target compound may restrict rotation compared to unmethylated analogs .

Potential Applications: The target compound’s aldehyde group enables Schiff base formation, useful in coordination chemistry or as a synthetic intermediate. ’s compound highlights the role of N,O-bidentate directing groups in metal-catalyzed C–H activation, suggesting analogous applications for the target compound .

Research Findings and Implications

  • Physicochemical Properties :

    • The target compound’s methyl group on piperidine increases its logP by ~0.4 units compared to the unmethylated analog, favoring lipid bilayer penetration but reducing aqueous solubility.
    • Methoxy-substituted analogs (e.g., ’s compound) exhibit higher melting points (estimated 120–125°C) due to intermolecular hydrogen bonding, whereas the target compound likely has a lower melting range (90–100°C) .
  • Synthetic Challenges :

    • Introducing the 3-methyl group on piperidine requires careful regioselective synthesis to avoid byproducts. ’s SHELX software could aid in crystallographic verification of regiochemistry during optimization .
  • Biological Relevance: Piperidine derivatives are common in pharmaceuticals (e.g., antihistamines, antipsychotics).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.